molecular formula C22H27N3O6 B11143524 4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde

4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde

Cat. No.: B11143524
M. Wt: 429.5 g/mol
InChI Key: LJDQEZQKZCPMNU-UHFFFAOYSA-N
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Description

This compound is a spirocyclic chromene derivative featuring a 1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin] core linked via an oxyacetyl group to a piperazinecarbaldehyde moiety.

Properties

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

4-[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C22H27N3O6/c1-16(27)24-6-4-22(5-7-24)13-19(28)18-3-2-17(12-20(18)31-22)30-14-21(29)25-10-8-23(15-26)9-11-25/h2-3,12,15H,4-11,13-14H2,1H3

InChI Key

LJDQEZQKZCPMNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCN(CC4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde typically involves multiple steps, including condensation and cyclization reactions. The starting materials often include chromene derivatives and piperidine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process would also need to incorporate purification steps, such as crystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and functional groups in the compound allow it to bind to these targets, potentially inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde with structurally related compounds derived from the evidence.

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Group Differences Potential Applications
4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde (Target) Likely C19H21N3O6 ~403.39 Spirochromene-piperidine core, acetyl-oxo group, piperazinecarbaldehyde Unique aldehyde group on piperazine; acetylated spiro system Hypothesized enzyme inhibition or receptor modulation (e.g., kinases, GPCRs)
2-((1'-Acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy)acetic acid (CAS 924740-45-4) C17H19NO6 333.34 Similar spirochromene-piperidine core, acetyl-oxo group Carboxylic acid instead of piperazinecarbaldehyde; lacks aldehyde functionality Research applications (exact targets unspecified; solubility: stored at 2–8°C)
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde C24H23N3O6 422.43 Piperazinecarbaldehyde, phenoxyacetyl linker, methoxychromenone Methoxychromenone replaces spirochromene-piperidine; longer linker Likely fluorescence-based studies or enzyme inhibition (chromenones as common fluorophores)
2-(1'-Acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide (CAS 1014104-44-9) C20H25N3O6 ~403.43 Spirochromene-piperidine core, acetyl-oxo group Methoxyethyl acetamide replaces piperazinecarbaldehyde; increased hydrophilicity Probable pharmacokinetic optimization (amide groups enhance metabolic stability)
1'-Acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one (CAS 142800-69-9) C15H17NO4 275.30 Simplified spirochromene-piperidine core, hydroxyl group Lacks oxyacetyl and piperazinecarbaldehyde; smaller molecular weight Intermediate in synthesis of complex spiro compounds

Research Findings and Functional Implications

a) Structural Impact on Reactivity and Solubility

  • Carboxylic acid analogs (e.g., CAS 924740-45-4) may exhibit lower membrane permeability due to ionization at physiological pH, whereas amide derivatives (e.g., CAS 1014104-44-9) improve stability and solubility .

b) Core Scaffold Variations

  • The spirochromene-piperidine core is conserved across all compounds, suggesting shared recognition by targets like kinases or neurotransmitter receptors.
  • Methoxychromenone in the compound from introduces fluorescence properties, expanding utility to imaging or photodynamic therapy .

Biological Activity

The compound 4-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}-1-piperazinecarbaldehyde is a synthetic organic molecule characterized by its unique spiro structure and the presence of both chromene and piperidine moieties. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O7C_{19}H_{22}N_2O_7, with a molecular weight of approximately 390.4 g/mol. The structural complexity arises from its spiro junction, which influences its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₇
Molecular Weight390.4 g/mol
IUPAC Name2-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]acetic acid
CAS Number924740-45-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The spiro structure facilitates unique binding interactions that can modulate enzyme activity or receptor signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling cascades.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

Antioxidant Activity

Studies suggest that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Anticancer Properties

Preliminary studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Given its structural characteristics, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or direct protection against neuronal damage.

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on similar compounds has demonstrated significant inhibition of cancer cell proliferation in vitro. For instance, compounds with similar chromene structures have shown IC50 values in the micromolar range against breast and lung cancer cell lines.
  • Animal Models : In vivo studies using animal models have reported reduced tumor growth rates when treated with related compounds, suggesting potential efficacy in cancer therapy.

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